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Compound of Interest

Compound Name: 6,8-Dibromoquinolin-3-amine

Cat. No.: B15128672 Get Quote

Disclaimer: Direct experimental spectroscopic data for 6,8-Dibromoquinolin-3-amine is not

readily available in public databases. This guide provides a comprehensive overview of the

expected spectroscopic characteristics of this compound based on data from structurally similar

analogs: 3-aminoquinoline and 8-bromoquinoline. The experimental protocols provided are

generalized for the analysis of quinoline derivatives.

Introduction
6,8-Dibromoquinolin-3-amine is a halogenated aromatic amine derivative of quinoline. The

quinoline scaffold is a key structural motif in a wide array of pharmacologically active

compounds. The introduction of bromine atoms and an amine group is anticipated to

significantly influence its electronic properties and biological activity. Spectroscopic analysis is

crucial for the unequivocal structure elucidation and purity assessment of such novel

compounds. This document outlines the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for 6,8-Dibromoquinolin-3-amine, supported

by experimental data from close analogs.

Predicted and Comparative Spectroscopic Data
To approximate the spectroscopic profile of 6,8-Dibromoquinolin-3-amine, data from 3-

aminoquinoline and 8-bromoquinoline are presented. These compounds provide insight into the

influence of the amino group and a bromo substituent on the quinoline ring system,

respectively.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectra

The proton NMR spectrum of 6,8-Dibromoquinolin-3-amine is expected to show distinct

signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating

amino group and the electron-withdrawing bromine atoms.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 3-Aminoquinoline and 8-Bromoquinoline.

Proton 3-Aminoquinoline 8-Bromoquinoline

Predicted for 6,8-

Dibromoquinolin-3-

amine

H-2 8.77 (d) 8.95 (dd) ~8.8-9.0 (s)

H-4 7.17 (d) 8.45 (dd)
Singlet, downfield

shifted

H-5 8.08 (d) 7.85 (dd) ~7.9-8.1 (d)

H-6 7.38-7.26 (m) 7.45 (t)
No signal (substituted

with Br)

H-7 7.38-7.26 (m) 7.80 (dd) ~7.6-7.8 (d)

-NH₂ 4.99 (br s) -
Broad singlet, ~5.0-

6.0

Data for 3-Aminoquinoline and 8-Bromoquinoline sourced from publicly available spectral

databases. Predicted values are estimations based on substituent effects.

¹³C NMR Spectra

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the

quinoline ring. The carbons bearing bromine atoms (C-6 and C-8) are expected to be

significantly deshielded.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 3-Aminoquinoline and 8-Bromoquinoline.
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Carbon 3-Aminoquinoline 8-Bromoquinoline

Predicted for 6,8-

Dibromoquinolin-3-

amine

C-2 147.5 151.0 ~148-150

C-3 138.5 122.9
~140-142 (bearing

NH₂)

C-4 116.1 136.5 ~118-120

C-4a 128.9 127.9 ~129-131

C-5 127.5 126.8 ~127-129

C-6 121.4 127.4 ~120-125 (bearing Br)

C-7 110.1 130.5 ~112-115

C-8 144.0 133.5 ~135-140 (bearing Br)

C-8a 147.5 143.5 ~145-148

Data for 3-Aminoquinoline and 8-Bromoquinoline sourced from publicly available spectral

databases[1][2]. Predicted values are estimations based on substituent effects.

Infrared (IR) Spectroscopy
The IR spectrum of 6,8-Dibromoquinolin-3-amine will show characteristic absorption bands

for the N-H stretches of the primary amine, C=C and C=N stretches of the aromatic system,

and C-Br stretches.

Table 3: Characteristic IR Absorption Bands (cm⁻¹).
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Functional Group Vibration Mode

Expected

Wavenumber (cm⁻¹)

for 6,8-

Dibromoquinolin-3-

amine

Reference Data (3-

Aminoquinoline)[3]

N-H
Asymmetric &

Symmetric Stretch

3400-3250 (two

bands)
3420, 3330

C-H (aromatic) Stretch 3100-3000 3050

C=C, C=N (aromatic) Stretch 1620-1450 1610, 1580, 1490

N-H Bend 1650-1580 1630

C-N Stretch 1335-1250 1320

C-Br Stretch 700-500 -

C-H (aromatic) Out-of-plane bend 900-675 870, 750

Mass Spectrometry (MS)
The mass spectrum of 6,8-Dibromoquinolin-3-amine will be characterized by a molecular ion

peak corresponding to its exact mass. The presence of two bromine atoms will result in a

characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ⁷⁹Br and ⁸¹Br

isotopes.

Table 4: Predicted Mass Spectrometry Data.
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Parameter

**Value for 6,8-
Dibromoquinolin-3-amine
(C₉H₆Br₂N₂) **

Reference Data (m/z)

Molecular Formula C₉H₆Br₂N₂ 3-Aminoquinoline: 144.07[3]

Molecular Weight 301.96 g/mol 8-Bromoquinoline: 206.97[2]

[M]⁺, [M+2]⁺, [M+4]⁺ ~300, 302, 304 (in ~1:2:1 ratio) -

Major Fragments Loss of Br, HCN, NH₂ 3-Aminoquinoline: 117, 89

8-Bromoquinoline: 127, 76

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for quinoline

derivatives.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is

typically used as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. 8 to 16 scans are generally sufficient.[4]

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans (e.g., 1024 or more) is usually required due to the low natural

abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended to ensure quantitative

accuracy for all carbon signals.[5]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline corrections are performed, and the chemical shifts are

referenced to TMS.

Infrared (IR) Spectroscopy
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Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Ensure good

contact between the sample and the crystal by applying pressure with the built-in clamp.

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background

spectrum of the clean ATR crystal should be recorded first and automatically subtracted from

the sample spectrum.[6]

Data Processing: The resulting spectrum is typically presented as transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample,

this can be done using a direct insertion probe or by dissolving it in a suitable solvent and

introducing it via an infusion pump for techniques like Electrospray Ionization (ESI). For Gas

Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated

on a GC column.[7]

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is

common for GC-MS and provides extensive fragmentation patterns. ESI is a softer ionization

technique often used for LC-MS that typically yields the protonated molecule [M+H]⁺.

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Data Analysis: Detect the ions and generate a mass spectrum, which is a plot

of ion intensity versus m/z. Analyze the molecular ion peak and the fragmentation pattern to

confirm the structure.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

newly synthesized compound like 6,8-Dibromoquinolin-3-amine.
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Compound Synthesis & Purification
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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